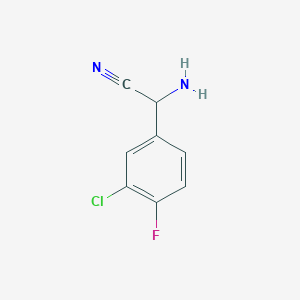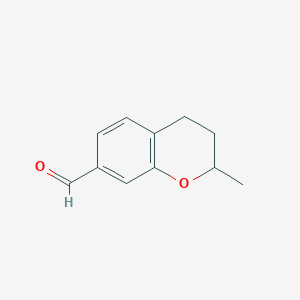
(S)-3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a methyl group, and a fluorine atom attached to a benzoic acid moiety, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the benzoic acid derivative:
Introduction of the amino group: The amino group is introduced via nucleophilic substitution, often using an amine source such as ammonia or an amine derivative.
Formation of the hydrochloride salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(S)-3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield various amine derivatives.
科学的研究の応用
(S)-3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group may form hydrogen bonds or ionic interactions with the target, while the fluorine atom may enhance binding affinity through hydrophobic interactions. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- (S)-2-(1-Amino-2-methylpropyl)benzonitrile hydrochloride
- (S)-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline hydrochloride
- 2-Amino-2-methyl-1-propanol
Uniqueness
(S)-3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the benzoic acid ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H14FNO2 |
|---|---|
分子量 |
211.23 g/mol |
IUPAC名 |
3-[(1S)-1-amino-2-methylpropyl]-4-fluorobenzoic acid |
InChI |
InChI=1S/C11H14FNO2/c1-6(2)10(13)8-5-7(11(14)15)3-4-9(8)12/h3-6,10H,13H2,1-2H3,(H,14,15)/t10-/m0/s1 |
InChIキー |
MZCPNCODRHJANN-JTQLQIEISA-N |
異性体SMILES |
CC(C)[C@@H](C1=C(C=CC(=C1)C(=O)O)F)N |
正規SMILES |
CC(C)C(C1=C(C=CC(=C1)C(=O)O)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13051345.png)

![3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13051358.png)





![1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13051404.png)



![3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hcl](/img/structure/B13051428.png)
